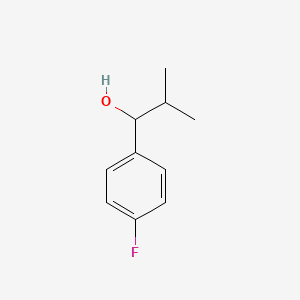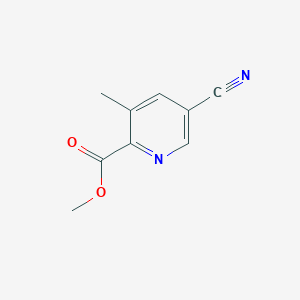
vinyl acetate compound with 2,5-furandione (1:1)
描述
vinyl acetate compound with 2,5-furandione (1:1), is a synthetic polymer that combines acetic acid ethenyl ester (vinyl acetate) with 2,5-furandione (maleic anhydride). This compound is known for its unique properties, making it valuable in various industrial and scientific applications. The polymer is characterized by its ability to form strong adhesive bonds and its versatility in chemical modifications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid ethenyl ester, polymer with 2,5-furandione, typically involves free radical polymerization. The process begins with the polymerization of acetic acid ethenyl ester in the presence of a free radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is carried out in a suitable solvent, like toluene or ethyl acetate, under controlled temperature and pressure conditions. Once the polymerization of acetic acid ethenyl ester is complete, 2,5-furandione is introduced into the reaction mixture. The maleic anhydride reacts with the polymer backbone, forming a copolymer with alternating units of acetic acid ethenyl ester and 2,5-furandione .
Industrial Production Methods
In industrial settings, the production of this polymer is scaled up using continuous polymerization processes. Large reactors equipped with precise temperature and pressure controls are used to ensure consistent product quality. The polymer is then purified through processes such as precipitation, filtration, and drying to obtain the final product in the desired form, whether as a powder, granules, or solution .
化学反应分析
Types of Reactions
vinyl acetate compound with 2,5-furandione (1:1), undergoes various chemical reactions, including:
Hydrolysis: The polymer can be hydrolyzed in the presence of water and an acid or base catalyst, leading to the formation of acetic acid and maleic acid derivatives.
Esterification: The polymer can react with alcohols in the presence of an acid catalyst to form esters.
Cross-linking: The polymer can undergo cross-linking reactions with other polymers or cross-linking agents, enhancing its mechanical properties.
Common Reagents and Conditions
Hydrolysis: Water, hydrochloric acid, or sodium hydroxide.
Esterification: Alcohols (e.g., methanol, ethanol), sulfuric acid.
Cross-linking: Cross-linking agents like divinylbenzene or glycidyl methacrylate.
Major Products Formed
Hydrolysis: Acetic acid, maleic acid derivatives.
Esterification: Various esters depending on the alcohol used.
Cross-linking: Cross-linked polymer networks with enhanced mechanical strength.
科学研究应用
作用机制
The mechanism of action of acetic acid ethenyl ester, polymer with 2,5-furandione, varies depending on its application:
Adhesives: The polymer forms strong adhesive bonds through physical interactions and chemical bonding with substrates.
Drug Delivery: The polymer can encapsulate drugs and release them slowly over time, enhancing bioavailability and reducing side effects.
Tissue Engineering: The polymer provides a scaffold for cell growth and can degrade over time, allowing cells to replace the scaffold.
相似化合物的比较
Similar Compounds
Acetic acid ethenyl ester, polymer with ethene:
Acetic acid ethenyl ester, polymer with chloroethene:
Acetic acid ethenyl ester, polymer with sodium ethenesulfonate: Utilized in water treatment and as a dispersant.
Uniqueness
vinyl acetate compound with 2,5-furandione (1:1), stands out due to its ability to undergo various chemical modifications, making it highly versatile. Its strong adhesive properties and compatibility with other polymers make it a valuable material in multiple fields.
属性
CAS 编号 |
9011-07-8 |
|---|---|
分子式 |
C8H8O5 |
分子量 |
184.15 g/mol |
IUPAC 名称 |
ethenyl acetate;furan-2,5-dione |
InChI |
InChI=1S/C4H2O3.C4H6O2/c5-3-1-2-4(6)7-3;1-3-6-4(2)5/h1-2H;3H,1H2,2H3 |
InChI 键 |
KRWWZDVIEFSIOT-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC=C.C1=CC(=O)OC1=O |
相关CAS编号 |
9011-07-8 133126-36-0 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
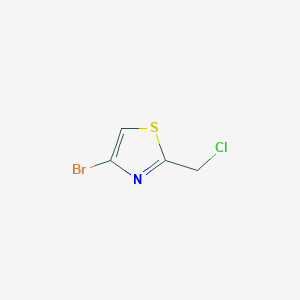
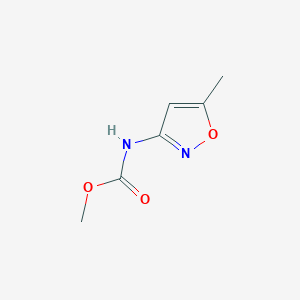
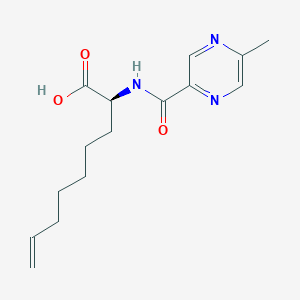


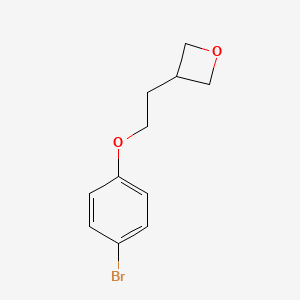
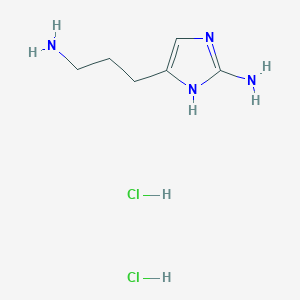
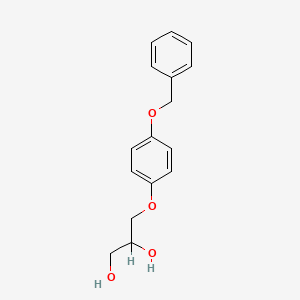
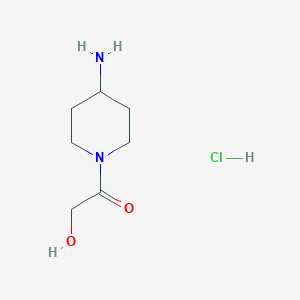
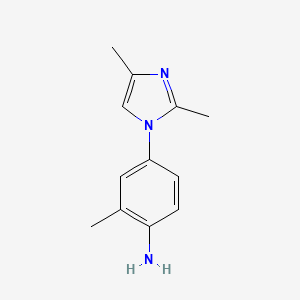
![4-[2-chloroethyl(ethyl)amino]benzoic acid](/img/structure/B8786596.png)

